REACTION_CXSMILES
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[SH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12](O)[CH3:13]>Cl>[CH2:12]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([SH:1])=[CH:7][CH:6]=1)[CH3:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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SC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is then completely concentrated at reduced pressure
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Type
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WASH
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Details
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the ether phase is subsequently washed with a 10% sodium bicarbonate solution and water
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Type
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DRY_WITH_MATERIAL
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Details
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is dried over sodium sulphate
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Type
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CUSTOM
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Details
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the solvent is removed by distillation
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Name
|
|
Type
|
product
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Smiles
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C(C)OC(CC1=CC=C(C=C1)S)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |